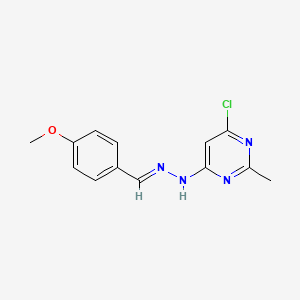![molecular formula C16H18N2O2S B5722345 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5722345.png)
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide, also known as APTA, is a compound that has been widely studied for its potential therapeutic applications. APTA is a member of the thiosemicarbazone family of compounds, which have been shown to possess a range of biological activities.
作用機序
The mechanism of action of 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide may also induce apoptosis through the activation of caspase enzymes, which play a key role in the programmed cell death pathway.
Biochemical and Physiological Effects:
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, and to inhibit the expression of genes involved in cell proliferation and survival. In animal models, 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to inhibit tumor growth and metastasis, and to reduce inflammation in the brain.
実験室実験の利点と制限
One advantage of using 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide in lab experiments is its relatively low toxicity compared to other anticancer agents. 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has also been shown to have a relatively long half-life in the body, which may make it more effective as a therapeutic agent. However, one limitation of using 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide is its low solubility in water, which may make it difficult to administer in certain contexts.
将来の方向性
There are several potential future directions for research on 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide. One area of interest is the development of more efficient synthesis methods for 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide, which may improve its availability for research and clinical use. Another area of interest is the investigation of 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide's potential as a treatment for specific types of cancer, such as breast and prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide, and to identify any potential side effects or limitations of its use.
合成法
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide can be synthesized by reacting 2-aminophenylthiocyanate with 4-ethoxyaniline in the presence of acetic anhydride. The resulting product is then hydrolyzed to yield 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide.
科学的研究の応用
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has been studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of tumors in animal models. 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has also been investigated for its potential as an anti-inflammatory agent, and as a treatment for neurodegenerative diseases.
特性
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-20-13-9-7-12(8-10-13)18-16(19)11-21-15-6-4-3-5-14(15)17/h3-10H,2,11,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMKHCANDGMNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787054 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-aminophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5722275.png)
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5722279.png)


![N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5722303.png)



![5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5722350.png)
![5-methoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5722359.png)
![5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5722365.png)
